molecular formula C12H14O3 B13121779 2-(3-Isopropyl-4-methoxyphenyl)-2-oxoacetaldehyde

2-(3-Isopropyl-4-methoxyphenyl)-2-oxoacetaldehyde

Cat. No.: B13121779
M. Wt: 206.24 g/mol
InChI Key: AMDPZSNSFNFZFH-UHFFFAOYSA-N
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Description

2-(3-Isopropyl-4-methoxyphenyl)-2-oxoacetaldehyde is an organic compound with the molecular formula C12H14O3 This compound is characterized by the presence of an isopropyl group, a methoxy group, and an oxoacetaldehyde moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Isopropyl-4-methoxyphenyl)-2-oxoacetaldehyde can be achieved through several methods. One common approach involves the reaction of 3-isopropyl-4-methoxybenzaldehyde with a suitable oxidizing agent. For instance, pyridinium chlorochromate in dichloromethane can be used to oxidize the benzaldehyde to the corresponding oxoacetaldehyde . The reaction is typically carried out in the presence of a molecular sieve and Celite to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring consistent product quality and high efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Isopropyl-4-methoxyphenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the oxoacetaldehyde group can yield the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: 2-(3-Isopropyl-4-methoxyphenyl)acetic acid.

    Reduction: 2-(3-Isopropyl-4-methoxyphenyl)-2-hydroxyacetaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Isopropyl-4-methoxyphenyl)-2-oxoacetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Isopropyl-4-methoxyphenyl)-2-oxoacetaldehyde involves its interaction with various molecular targets. The oxoacetaldehyde moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can affect metabolic pathways and cellular processes, making the compound useful in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 3-Isopropyl-4-methoxybenzaldehyde
  • 2-(3-Isopropyl-4-methoxyphenyl)acetic acid
  • 2-(3-Isopropyl-4-methoxyphenyl)-2-hydroxyacetaldehyde

Uniqueness

2-(3-Isopropyl-4-methoxyphenyl)-2-oxoacetaldehyde is unique due to the presence of both an oxoacetaldehyde group and a methoxy group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

2-(4-methoxy-3-propan-2-ylphenyl)-2-oxoacetaldehyde

InChI

InChI=1S/C12H14O3/c1-8(2)10-6-9(11(14)7-13)4-5-12(10)15-3/h4-8H,1-3H3

InChI Key

AMDPZSNSFNFZFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C(=O)C=O)OC

Origin of Product

United States

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